N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole ring, a methoxyphenyl group, and a naphthalene carboxamide moiety, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Ring: Starting with an appropriate aromatic amine, the benzotriazole ring is synthesized through a cyclization reaction involving nitrous acid.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxy-substituted benzene derivative.
Coupling with Naphthalene Carboxamide: The final step involves coupling the benzotriazole derivative with a naphthalene carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE: Similar structure but with a benzamide group instead of a naphthalene carboxamide.
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]PHENYLACETAMIDE: Contains a phenylacetamide group.
Uniqueness
N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its combination of a benzotriazole ring, methoxyphenyl group, and naphthalene carboxamide moiety, which imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H18N4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O2/c1-30-21-11-9-20(10-12-21)28-26-22-13-8-19(15-23(22)27-28)25-24(29)18-7-6-16-4-2-3-5-17(16)14-18/h2-15H,1H3,(H,25,29) |
InChI Key |
KCMNWNZDURAPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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